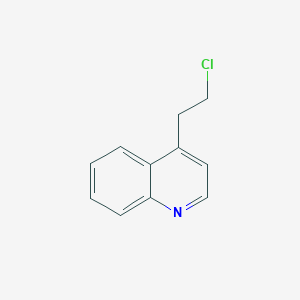

4-(2-Chloroethyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a position of prominence in the field of heterocyclic chemistry. nih.govnih.gov This structure is not merely a synthetic curiosity but is a "privileged scaffold," meaning it is a molecular framework that can bind to a wide range of biological targets, making it a cornerstone in medicinal chemistry and drug discovery. nih.govnih.govbohrium.comrsc.org Quinoline and its derivatives are recognized as key building blocks for developing new medications due to their extensive pharmacological properties. researchgate.net The versatility of the quinoline nucleus allows for the introduction of various functional groups, which can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. orientjchem.orgontosight.ai This adaptability has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govrsc.orgorientjchem.org

Evolution of Research Interest in Quinoline Derivatives

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar. iipseries.org Initially, its primary significance was linked to the development of antimalarial drugs like quinine (B1679958) and chloroquine, which were crucial in combating malaria. bohrium.comrsc.org For decades, research centered on this therapeutic application. However, as synthetic methodologies advanced, the scope of quinoline research broadened dramatically. iipseries.org Scientists developed numerous named reactions, such as the Skraup, Combes, and Doebner-Miller syntheses, providing systematic ways to construct diverse quinoline frameworks. iipseries.org This synthetic accessibility fueled the exploration of quinoline derivatives in other therapeutic areas, revealing their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govorientjchem.orgsemanticscholar.org In recent years, interest has also expanded into materials science, where quinoline derivatives are investigated for applications in fluorescent probes and specialty dyes. smolecule.comevitachem.com

Contextualization of 4-(2-Chloroethyl)quinoline within the Quinoline Research Landscape

Within the vast family of quinoline derivatives, 4-(2-Chloroethyl)quinoline represents a key functionalized intermediate. Its importance lies in the presence of the 2-chloroethyl group at the 4-position of the quinoline ring. This side chain contains a reactive carbon-chlorine bond, making the compound an excellent building block for further chemical modifications. evitachem.comcymitquimica.com The chloroethyl group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. evitachem.com This reactivity allows chemists to easily introduce a wide variety of other functional groups, leading to the synthesis of extensive libraries of novel quinoline derivatives for screening in drug discovery and other research applications. jst.go.jpmdpi.com Therefore, 4-(2-Chloroethyl)quinoline is not typically an end-product but rather a valuable starting material for creating more complex and potentially bioactive molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

4-(2-chloroethyl)quinoline |

InChI |

InChI=1S/C11H10ClN/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7H2 |

InChI Key |

GYUBIHPUENALDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Chloroethyl Quinoline and Analogous Systems

General Strategies for Quinoline (B57606) Nucleus Construction in Complex Molecule Synthesis

The assembly of the core quinoline ring system has been a subject of extensive research for over a century. mdpi.com A variety of named reactions form the classical toolbox for chemists, each offering a different pathway to the bicyclic heterocycle from acyclic or monocyclic precursors, typically aniline (B41778) derivatives. nih.govjptcp.comrsc.org These methods remain fundamental in the synthesis of complex molecules. nih.gov

Key classical methods for quinoline synthesis include:

Skraup Synthesis: Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. jptcp.comiipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. jptcp.comiipseries.orgresearchgate.net

Combes Synthesis: The condensation of anilines with β-diketones under acidic conditions. iipseries.orgresearchgate.netquimicaorganica.org

Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters to yield 4-hydroxyquinolines (quinolones). jptcp.comwikipedia.orgsynarchive.comquimicaorganica.org

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgacgpubs.org

Gould-Jacobs Reaction: Begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. iipseries.orgmdpi.comwikipedia.orgwikidoc.org

These foundational strategies are summarized in the table below.

| Reaction Name | Reactants | Key Feature |

| Skraup Synthesis | Aniline, Glycerol, Acid, Oxidant | Forms the fundamental quinoline ring. jptcp.comiipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A more versatile modification of the Skraup method. jptcp.comiipseries.org |

| Combes Synthesis | Aniline, 1,3-Diketone, Acid | Yields substituted quinolines via enamine intermediate. iipseries.orgquimicaorganica.orgyoutube.com |

| Conrad-Limpach | Aniline, β-Ketoester | Produces 4-hydroxyquinolines (quinolones). wikipedia.orgquimicaorganica.org |

| Friedländer Synthesis | 2-Aminoaryl Ketone, Methylene Ketone | A straightforward condensation/cyclization protocol. iipseries.orgacgpubs.org |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | Forms 4-hydroxyquinoline-3-carboxylates. mdpi.comwikipedia.org |

Adapting classical methods to produce quinolines bearing specific functionalized side chains, such as a 2-chloroethyl group, requires careful selection of starting materials. The harsh conditions of some classical methods, like the Skraup reaction, can limit the tolerance of sensitive functional groups. nih.gov However, methods like the Friedländer and Gould-Jacobs reactions are more amenable.

A modified Friedländer synthesis can be employed using precursors that already contain the desired chloroalkyl moiety. For instance, the condensation of a 2-aminoaryl ketone with a ketone containing a chloroalkyl group, such as ethyl 4-chloro-3-oxobutanoate, can yield quinolines with a chloromethyl group at the C-2 position, mediated by chlorotrimethylsilane. enamine.net This principle can be extended to incorporate longer chloroalkyl chains by designing appropriate starting ketones.

The Gould-Jacobs reaction is particularly strategic for accessing 4-substituted quinolines. wikipedia.orgwikidoc.org By starting with an appropriately substituted aniline, one can construct a 4-hydroxyquinoline (B1666331) precursor. The hydroxyl group at C-4 is a versatile handle that can be converted to a chlorine atom, setting the stage for subsequent functionalization or direct introduction of side chains at other positions.

Modern synthetic chemistry has increasingly focused on the direct functionalization of pre-formed heterocyclic rings through C-H activation, offering a more atom-economical approach than classical de novo synthesis. mdpi.comnih.gov While the direct C-H haloalkylation of quinolines is an emerging area, significant progress has been made in the catalytic introduction of alkyl and aryl groups, providing a framework for future developments.

Transition-metal catalysis with rhodium, palladium, and copper has been used for the C-2 alkylation of quinoline N-oxides. nih.gov For example, iron-catalyzed C-2 alkenylation of quinoline-N-oxides with acrylates and styrenes has been achieved, demonstrating the potential for C-C bond formation at specific positions. rsc.org These methods often rely on the use of quinoline N-oxide to direct the catalyst to the C-2 or C-8 position. nih.govrsc.orgacs.org The challenge remains to develop catalytic systems that can regioselectively introduce a functionalized alkyl group like 2-chloroethyl at the C-4 position.

Adaptations of Classical Quinoline Synthesis Protocols for Chlorinated Side Chains

Targeted Synthesis of 4-(2-Chloroethyl)quinoline Precursors and Analogs

The direct synthesis of 4-(2-chloroethyl)quinoline often proceeds through the construction and subsequent modification of key precursors, most notably 4-hydroxyquinoline or 4-chloroquinoline (B167314). A common and effective strategy involves a two-step sequence: the synthesis of 4-(2-hydroxyethyl)quinoline, followed by the chlorination of the terminal hydroxyl group.

Another pathway involves the reaction between 3-(2-chloroethyl)-4-chloro-quinaldine and aminophenols, which primarily results in condensation at the amino group, but can also lead to cyclized pyrrolo[3,2-c]quinoline structures. jst.go.jp

Achieving regioselectivity at the C-4 position is critical for the synthesis of 4-(2-chloroethyl)quinoline. Several strategies have been developed to control functionalization at this specific site.

From 4-Hydroxyquinolines: The Gould-Jacobs and Conrad-Limpach syntheses provide reliable access to 4-hydroxyquinolines (quinolones). wikipedia.orgmdpi.com The resulting hydroxyl group can be converted into a chloro substituent using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding a 4-chloroquinoline. This 4-chloro derivative is an excellent electrophile for subsequent nucleophilic substitution reactions.

Organometallic Intermediates: Direct metalation and halogen-metal exchange reactions offer powerful tools for C-4 functionalization. The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl (Turbo-Grignard), can selectively perform a bromine-magnesium exchange at the C-4 position of a 2,4-dibromoquinoline. worktribe.comacs.org This generates a C-4 magnesiated intermediate that can react with various electrophiles. worktribe.com For example, reacting 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl·LiCl generates a 7-chloroquinolin-4-yl magnesium species, which can then be coupled with electrophiles. worktribe.com

The table below summarizes key regioselective methods for C-4 functionalization.

| Method | Precursor | Reagent(s) | Intermediate/Product | Reference(s) |

| Gould-Jacobs/Chlorination | Aniline Derivative | 1. Ethoxymethylenemalonate2. Heat3. POCl₃ | 4-Chloroquinoline | wikipedia.org, wikidoc.org |

| Halogen-Metal Exchange | 4-Bromo or 4-Iodoquinoline | i-PrMgCl·LiCl | C-4 Magnesiated Quinoline | worktribe.com, acs.org |

| Directed ortho Metalation | Quinoline with Directing Group | Organolithium Base | C-8 Lithiated Quinoline | worktribe.com |

Once a reactive site at C-4 is established, the 2-chloroethyl group can be introduced. This is typically accomplished through one of two primary routes:

Alkylation with a 2-Chloroethyl Synthon: This approach involves the direct alkylation of a quinoline precursor. One method involves the reaction of a 4-chloroquinoline derivative with a nucleophile that carries the desired side chain. However, a more direct but challenging approach would be the alkylation of a C-4 carbanion (generated from a 4-haloquinoline via metal-halogen exchange) with a suitable electrophile like 1-bromo-2-chloroethane. A documented synthesis involves the alkylation of 4-chloro-8-methoxy-2-methylquinoline (B1630563) with 2-chloroethyl chloride using a strong base like sodium hydride in an aprotic solvent.

Two-Step Hydroxyethylation and Chlorination: A more common and often higher-yielding strategy involves first introducing a 2-hydroxyethyl group, which is then converted to the chloroethyl functionality.

Step 1: Hydroxyethylation: A C-4 magnesiated quinoline, generated via halogen-metal exchange, can react with ethylene (B1197577) oxide to install a 2-hydroxyethyl group at the C-4 position.

Step 2: Chlorination: The resulting 4-(2-hydroxyethyl)quinoline is then treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, effectively converting the primary alcohol to the corresponding alkyl chloride. chemicalbook.com This two-step process avoids potential side reactions associated with using difunctional electrophiles like 1-bromo-2-chloroethane.

Regioselective Functionalization Approaches at the C-4 Position of the Quinoline System

Catalyst-Driven Synthesis and Efficiency Enhancements in Quinoline Production

Modern organic synthesis emphasizes efficiency, sustainability, and atom economy, goals often achieved through catalysis. mdpi.com The production of quinolines has benefited immensely from the development of novel catalyst systems that offer milder reaction conditions, higher yields, and broader substrate scopes compared to classical methods. organic-chemistry.orgtandfonline.com

Transition metals such as palladium, copper, rhodium, iridium, nickel, cobalt, and iron are at the forefront of catalytic quinoline synthesis. mdpi.comorganic-chemistry.org These catalysts enable reactions that were previously difficult or impossible, including C-H activation/annulation cascades. mdpi.comnih.gov For example, cobalt(III)-catalyzed cyclization of acetophenones and anilines, and iridium-catalyzed synthesis from 2-aminobenzyl alcohols and α,β-unsaturated ketones provide efficient routes to functionalized quinolines. mdpi.comorganic-chemistry.org

Recent advancements include:

Iron Catalysis: Inexpensive and environmentally benign iron catalysts, such as FeCl₃·6H₂O, have been shown to efficiently catalyze the Friedländer condensation. tandfonline.com Single-atom iron catalysts have also been developed for acceptorless dehydrogenative coupling reactions to produce quinolines. organic-chemistry.org

Copper Catalysis: Copper complexes are effective for various quinoline syntheses, including decarboxylative cascade cyclizations. organic-chemistry.orgnumberanalytics.com

Nickel Catalysis: Nickel-catalyzed dehydrogenation and condensation sequences allow for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org

Gold Catalysis: Gold catalysts have enabled unique intermolecular annulations and intramolecular cyclizations to form the quinoline core. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields, particularly in cyclization steps like the Gould-Jacobs reaction. asianpubs.org

Nanocatalysis: The use of nanocatalysts, such as Fe₃O₄ nanoparticles, provides high efficiency and the advantage of easy catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov

The table below highlights some modern catalytic approaches.

| Catalyst System | Reaction Type | Advantages | Reference(s) |

| FeCl₃·6H₂O | Friedländer Condensation | Inexpensive, green, mild conditions | tandfonline.com |

| Single-Atom Iron | Dehydrogenative Coupling | High efficiency, atom economy | organic-chemistry.org |

| Iridium Complex | Annulation | Broad functional group tolerance, high efficiency | organic-chemistry.org |

| Nickel Complex | Dehydrogenation/Condensation | Sustainable, versatile for polysubstituted products | organic-chemistry.org |

| Fe₃O₄ Nanoparticles | Friedländer Annulation | Reusable catalyst, good to excellent yields | nih.gov |

| Microwave Irradiation | Gould-Jacobs Cyclization | Reduced reaction time, improved yields | asianpubs.org |

Exploration of Metal-Free and Eco-Friendly Synthetic Routes

The synthesis of quinoline scaffolds, the core of 4-(2-chloroethyl)quinoline, has traditionally relied on methods that are often inefficient and utilize toxic reagents. mdpi.comnih.gov In response, significant research has been directed toward developing metal-free and environmentally benign synthetic pathways. These green chemistry approaches aim to reduce waste, use safer solvents, and improve energy efficiency. ijpsjournal.comacs.org

A key focus in green quinoline synthesis is the replacement of hazardous solvents and metal catalysts. Water has been explored as a green solvent for reactions like the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin (B1672199) and sodium pyruvate, achieving excellent yields. acs.org Similarly, ionic liquids have been used as recyclable catalysts and media for Friedländer reactions, offering short reaction times and high yields under solvent-free conditions. mdpi.com Other eco-friendly catalysts, such as formic acid and iodine, have also been employed. ijpsjournal.comresearchgate.net Iodine, for instance, can catalyze the synthesis of 2,4-diarylquinolines from enamides and imines in a metal-free process. researchgate.net

Visible-light-mediated reactions represent another frontier in eco-friendly synthesis. One such method uses a nontoxic and inexpensive titanium dioxide catalyst with oxygen as a green oxidant to produce a variety of quinolines. organic-chemistry.org Another approach employs an organic small-molecule catalyst, anthraquinone, for the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature. organic-chemistry.org These photocatalytic methods align with green chemistry principles by utilizing light as a renewable energy source.

Modifications to classic named reactions are also a significant part of this exploration. Variations of the Skraup, Doebner–Von Miller, and Friedländer syntheses have been developed using techniques like microwave irradiation to increase reaction efficiency and yield. mdpi.comnih.gov For example, a straightforward and environmentally friendly method for quinoline synthesis has been developed under solvent-free and catalyst-free conditions, providing a greener alternative to existing protocols. jocpr.com

Table 1: Comparison of Eco-Friendly Synthetic Routes for Quinolines

| Method | Catalyst / Promoter | Solvent / Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Pfitzinger Synthesis | Base-catalyzed | Water | Green solvent, reagents from natural sources | acs.org |

| Friedländer Synthesis | Ionic Liquid [bmim]HSO₄ | Solvent-free | Recyclable catalyst, short reaction time, high yield | mdpi.com |

| Visible-Light-Mediated | Titanium Dioxide / O₂ | Acetonitrile | Nontoxic/inexpensive catalyst, green oxidant | organic-chemistry.org |

| Visible-Light-Mediated | Anthraquinone / DMSO | Acetonitrile | Metal-free organic catalyst, room temperature | organic-chemistry.org |

| I₂-Catalyzed Reaction | Iodine | Dichloroethane | Metal-free, forms C-C and C-N bonds | researchgate.net |

| Catalyst/Solvent-Free | Heat | Solvent-free | Avoids organic solvents, environmentally benign | jocpr.com |

Tandem and One-Pot Reaction Sequences for Fused Quinoline Systems

Tandem and one-pot reactions have become powerful tools in organic synthesis, allowing for the construction of complex molecules like fused quinoline systems in a single operation without isolating intermediates. rsc.orgrsc.org This approach enhances efficiency by reducing reaction time, material loss, and waste generation.

One notable strategy is the use of multicomponent reactions (MCRs). A divergent synthesis of fused quinolines has been developed using a one-pot process that combines a Ugi four-component condensation with a sulfuric acid-promoted Povarov-type reaction. nih.gov This method provides straightforward access to structurally diverse fused systems like dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones from simple starting materials. nih.gov Similarly, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones under palladium catalysis allows for the synthesis of a library of polysubstituted quinolines. rsc.org

Metal-free tandem reactions are also gaining prominence. A weak acid-promoted tandem aza-Michael–aldol strategy has been successfully used for the one-pot synthesis of diversely fused pyrrolo[1,2-a]quinoline (B3350903) systems. acs.orgacs.org This protocol constructs both the pyrrole (B145914) and quinoline rings by forming two C–N bonds and one C–C bond sequentially, with the only byproduct being water, highlighting its eco-friendly nature. acs.orgacs.org Another example involves an acid-mediated and DMSO-assisted one-pot tandem synthesis to create pyrazolo[4,3-c] quinolines without the need for transition metals or oxidants. rsc.org

The synthesis of quinoline-fused quinazolinones has been achieved through a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, using p-toluenesulfonic acid as a green promoter. acs.orgnih.gov In this process, both the quinoline and quinazolinone rings are formed simultaneously. acs.orgnih.gov These advanced one-pot methodologies demonstrate the capacity to rapidly build complex heterocyclic frameworks analogous to substituted quinolines. rsc.orgnih.govacs.org

Table 2: Examples of Tandem and One-Pot Syntheses for Fused Quinoline Systems

| Reaction Type | Key Reagents | Catalyst / Promoter | Resulting Fused System | Reference(s) |

|---|---|---|---|---|

| Ugi-4CC / Povarov | Propiolic acids, aldehydes, aminoaldehyde acetals, isocyanides | Sulfuric Acid | DHPQ, DHBN, THAQ | nih.gov |

| Aza-Michael–Aldol | 2-Nitrobenzaldehyde, acrylic ester derivatives | Acetic Acid | Fused Pyrrolo[1,2-a]quinolines | acs.orgacs.org |

| Friedländer Annulation | 2-Aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | p-Toluenesulfonic Acid | Quinoline-fused Quinazolinones | acs.orgnih.gov |

| Oxidative Cyclization | N,N-dimethylaniline | Air | Fused Quinolines | rsc.org |

| A³ Coupling / Cyclization | Anilines, aldehydes, alkynes | Cu(I) / Au(I) | 2,4-Substituted Quinolines | rsc.org |

Optimization and Scale-Up Considerations in the Synthesis of 4-(2-Chloroethyl)quinoline Derivatives

The transition from a laboratory-scale reaction to industrial production requires careful optimization of reaction conditions and consideration of scalability. For the synthesis of 4-(2-chloroethyl)quinoline and its derivatives, factors such as catalyst efficiency, reaction time, temperature, and purification methods are critical. nih.govtubitak.gov.tr

Optimization studies often involve screening various catalysts, solvents, and reaction parameters to maximize yield and minimize costs. For instance, in the Friedländer synthesis of polysubstituted quinolines, optimization of catalyst load and temperature under solvent-free conditions led to high yields (85–96%) in short reaction times (15–60 min). nih.gov The reusability of catalysts is a key economic and environmental consideration; many modern protocols utilize heterogeneous or nanocatalysts that can be easily recovered and reused for multiple cycles without significant loss of activity. nih.govtubitak.gov.tr For example, a polystyrene-anchored palladium catalyst was shown to be reusable for up to seven cycles with only a marginal decrease in yield. researchgate.net

For large-scale synthesis, one-pot methodologies and continuous-flow processes offer significant advantages over traditional batch processing. organic-chemistry.org A continuous-flow process was noted in an FeCl₃-catalyzed synthesis of 2,4-diaryl quinolines, which allowed for shorter reaction times and is amenable to industrial scale-up. organic-chemistry.org Patent literature also provides insight into scalable procedures, such as a process for preparing a 1-(2-chloroethyl)-quinoline derivative that involves chlorination with thionyl chloride at reflux temperature for 2 to 4 hours, followed by purification via crystallization. google.com

Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields, making it a valuable tool for rapid optimization and potential scale-up. nih.gov By efficiently heating the reaction mixture, microwave irradiation can significantly reduce the time required for synthesis compared to conventional heating methods. nih.govrsc.org

Table 3: Key Parameters for Optimization and Scale-Up of Quinoline Synthesis

| Parameter | Objective | Example Method / Finding | Reference(s) |

|---|---|---|---|

| Catalyst | High activity, selectivity, and reusability | Nanocatalysts reusable for up to 5 cycles without significant activity loss. | nih.gov |

| Solvent | Green, safe, and easily removable | Solvent-free conditions or use of water/ethanol to improve environmental profile. | acs.orgnih.gov |

| Temperature | Minimize energy consumption while maximizing reaction rate | Optimized Friedländer reaction at 90 °C under solvent-free conditions. | nih.gov |

| Reaction Time | Increase throughput | Microwave-assisted synthesis reduces reaction times from hours to minutes. | nih.gov |

| Process | Amenable to industrial production | Continuous-flow process for shorter reaction times and easier scale-up. | organic-chemistry.org |

| Purification | Efficient and scalable product isolation | Crystallization used for purification in scaled-up synthesis of a quinoline derivative. | google.com |

Chemical Reactivity and Mechanistic Investigations of 4 2 Chloroethyl Quinoline

Nucleophilic Substitution Pathways Involving the 2-Chloroethyl Group

The presence of a chlorine atom on the ethyl side chain makes 4-(2-chloroethyl)quinoline susceptible to nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Cyclization Reactions Promoted by the Chloroethyl Moiety

The 2-chloroethyl group can participate in intramolecular cyclization, a reaction where a part of the molecule attacks another part of the same molecule to form a ring. For instance, in the presence of a base, the nitrogen atom of the quinoline (B57606) ring can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This process, known as N-alkylation, would lead to the formation of a quaternary cyclized product. The efficiency of such cyclization is influenced by the reaction conditions and the specific substitution pattern on the quinoline ring. For example, the synthesis of 4-(2-chloroethyl)-2,3-dihydro researchgate.netpharmaguideline.comoxazino[2,3-b]quinoline involves a tandem chlorination/cyclization reaction. researchgate.net Similarly, intramolecular cyclization is a key step in the synthesis of various quinolin-4-ones and their derivatives. mdpi.comrsc.org

The table below summarizes examples of intramolecular cyclization reactions involving quinoline derivatives.

| Starting Material | Reagents/Conditions | Product | Reference |

| Methyl anthranilate and methyl acrylate | Sodium hydride, then chloranil | Dihydroquinolinone, then quinolin-4-one | mdpi.com |

| N-(2-acylaryl)amides | Base (e.g., NaOH, Cs2CO3) | Quinolin-4-one or quinolin-2-one | mdpi.com |

| Ethyl N-(2-ethynyl)malonanilide and aryl halides | Pd catalyst, then base | 3,4-disubstituted quinolin-2(1H)-ones | mdpi.com |

| N-aryl cinnamides | - | 3,4-dihydroquinolinone and quinolinone derivatives | rsc.org |

Intermolecular Reaction Profiles of 4-(2-Chloroethyl)quinoline

In intermolecular reactions, an external nucleophile attacks the electrophilic carbon of the 2-chloroethyl group, displacing the chloride ion. A variety of nucleophiles can be employed, leading to a diverse range of substituted quinoline derivatives. For example, reactions with amines, thiols, or alkoxides can introduce new functional groups at the terminus of the ethyl side chain. The reactivity of the chloroethyl group is a key feature in the synthesis of more complex molecules, often utilized in medicinal chemistry. smolecule.com

The following table provides examples of intermolecular reactions with quinoline derivatives.

| Quinoline Derivative | Reagent | Product Type | Reference |

| 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | Amines, thiols, or alkoxides | Nucleophilic substitution products | |

| 2-(2-Chloroethyl)quinoline (B15147119) hydrochloride | Amines | More complex amine-substituted quinolines | smolecule.com |

| 2-Ethynylanilines and isocyanides | Palladium catalyst, molecular oxygen | 4-Halo-2-aminoquinolines | organic-chemistry.org |

| Bicyclic azaarenes (quinolines) and alkenes | Energy transfer, Brønsted or Lewis acid mediators | Bridged polycycles | nih.gov |

Electrophilic and Radical Reaction Characteristics of the Quinoline Heterocycle and its Chloroethyl Substituent

The quinoline ring system is aromatic and can undergo electrophilic substitution reactions. Due to the electron-withdrawing nature of the nitrogen atom, the benzene (B151609) ring portion of the molecule is more susceptible to electrophilic attack than the pyridine (B92270) ring. researchgate.netuomustansiriyah.edu.iqquimicaorganica.org Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. researchgate.netpharmaguideline.com The conditions of the reaction, such as temperature and the specific electrophile used, can influence the position of substitution. For instance, sulfonation of quinoline at 220°C predominantly yields quinoline-8-sulfonic acid, while at 300°C, the thermodynamically favored quinoline-6-sulfonic acid is the main product. researchgate.net

The chloroethyl group can also influence the reactivity of the quinoline ring. The electron-withdrawing nature of the chlorine atoms can enhance the reactivity towards electrophilic substitution. vulcanchem.com

Radical reactions involving quinoline derivatives are also known. For example, the interaction of 2-chloroethyl vesicants with certain enzyme systems can lead to the formation of carbon-centered free radicals. nih.gov Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com In the context of synthesis, radical cyclization and rearrangement reactions have been used to create complex heterocyclic structures. researchgate.net

Reaction Kinetics and Thermodynamic Analyses of 4-(2-Chloroethyl)quinoline Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For reactions involving 4-(2-chloroethyl)quinoline, kinetic analyses can help to understand the factors that influence the speed of both nucleophilic substitution and reactions at the quinoline ring. For example, the rate of nucleophilic substitution at the chloroethyl group will depend on the concentration of the nucleophile, the solvent, and the temperature.

Thermodynamic analysis, on the other hand, provides information about the energy changes that occur during a reaction and the position of equilibrium. For instance, the relative stability of the products of electrophilic substitution on the quinoline ring can be understood through thermodynamic considerations. The formation of quinoline-6-sulfonic acid at higher temperatures during the sulfonation of quinoline is an example of a thermodynamically controlled process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Chloroethyl Quinoline

Vibrational Spectroscopy for Conformation and Bonding Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations of a compound. nih.gov These techniques are complementary and crucial for identifying functional groups and analyzing conformational and bonding characteristics. For 4-(2-Chloroethyl)quinoline, these methods would allow for the characterization of the quinoline (B57606) core and the chloroethyl substituent.

The 4-(2-Chloroethyl)quinoline molecule, with its 22 atoms, has 60 normal modes of vibration. dergipark.org.tr The assignment of these vibrational bands in the FT-IR and FT-Raman spectra is achieved by comparing them with known frequencies of the quinoline ring and substituted alkanes. For a precise and unambiguous assignment, theoretical calculations using methods like Density Functional Theory (DFT) are employed. rsc.org These calculations not only predict the vibrational frequencies but also provide the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode. rsc.orgresearchgate.net

Key expected vibrational modes for 4-(2-Chloroethyl)quinoline would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the ethyl group, expected in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the quinoline ring, producing a series of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹. scielo.br

CH₂ bending and scissoring: From the ethyl group, typically around 1470-1440 cm⁻¹.

C-Cl stretching: A key indicator for the chloroethyl group, expected in the 800-600 cm⁻¹ region.

Ring breathing and deformation modes: Characteristic of the quinoline skeleton, appearing at various frequencies in the fingerprint region.

Table 1: Predicted Major Vibrational Modes for 4-(2-Chloroethyl)quinoline This table is based on characteristic frequencies for quinoline derivatives and alkyl halides. Precise values require experimental measurement or DFT calculation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman |

| C=C / C=N Ring Stretch | 1620 - 1430 | FT-IR, FT-Raman |

| CH₂ Scissoring | ~1450 | FT-IR |

| In-plane C-H Bending | 1300 - 1000 | FT-IR, FT-Raman |

| Out-of-plane C-H Bending | 900 - 700 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR, FT-Raman |

In the solid state, molecules of 4-(2-Chloroethyl)quinoline can interact through non-covalent forces such as van der Waals forces and π-π stacking of the aromatic quinoline rings. These intermolecular interactions can influence the vibrational frequencies. msu.edu For example, C-H stretching or out-of-plane bending modes involved in weak hydrogen bonding or other interactions would show shifts to different wavenumbers compared to the molecule in a dilute non-polar solution or the gas phase. Analyzing these shifts in FT-IR and FT-Raman spectra provides insight into the molecular packing and interactions within the crystal lattice. msu.edu

Assignment of Fundamental Vibrational Modes and Potential Energy Distribution (PED) Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Chloroethyl)quinoline Values are estimated based on quinoline and substituent effects in CDCl₃. Actual values may vary.

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| 2 | ~150.5 | ~8.8 | d | 1H |

| 3 | ~121.0 | ~7.3 | d | 1H |

| 4 | ~148.0 | - | - | - |

| 4a | ~128.5 | - | - | - |

| 5 | ~129.5 | ~8.1 | d | 1H |

| 6 | ~126.5 | ~7.5 | t | 1H |

| 7 | ~129.0 | ~7.7 | t | 1H |

| 8 | ~123.5 | ~8.0 | d | 1H |

| 8a | ~149.0 | - | - | - |

| α-CH₂ | ~35.0 | ~3.4 | t | 2H |

| β-CH₂ | ~42.0 | ~3.8 | t | 2H |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal from the quinoline ring and the ethyl side chain to its corresponding carbon atom, as listed in Table 2.

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance. By integrating the area of a specific ¹H NMR signal of 4-(2-Chloroethyl)quinoline and comparing it to the integral of a known amount of an internal standard, its purity can be accurately calculated without the need for a specific reference standard of the compound itself. This technique could also be used to monitor the progress of the reaction that synthesizes 4-(2-Chloroethyl)quinoline by tracking the disappearance of starting material signals and the appearance of product signals over time.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemical Analysis

Electronic Spectroscopy for Understanding Optical Properties (UV-Vis Absorption, Photoluminescence)

Electronic spectroscopy, including UV-Visible absorption and photoluminescence, provides information on the electronic transitions within a molecule, which are responsible for its optical properties.

The UV-Vis absorption spectrum of 4-(2-Chloroethyl)quinoline is expected to be dominated by the quinoline chromophore. Quinoline typically exhibits multiple absorption bands corresponding to π→π* transitions within the aromatic system. These transitions give rise to strong absorptions in the UV region, generally between 220-330 nm. The substitution at the 4-position with a chloroethyl group is expected to cause minor shifts (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted quinoline.

Many quinoline derivatives are known to be fluorescent, exhibiting photoluminescence upon excitation with UV light. If 4-(2-Chloroethyl)quinoline is luminescent, its characterization would involve measuring its excitation and emission spectra. The emission spectrum would reveal the wavelength of the emitted light, while the excitation spectrum would show which wavelengths are most efficient at producing this luminescence. These properties are highly dependent on the molecular structure and the solvent environment.

Analysis of Electronic Transitions and Energy Gaps

The electronic absorption properties of quinoline derivatives are governed by transitions between electronic energy levels, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn These transitions, typically of the π → π* and n → π* type, occur in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. hnue.edu.vnuzh.ch

The electronic transitions of quinoline derivatives can be studied using time-dependent DFT (TD-DFT). For a related hydrazone derivative of quinoline, theoretical calculations predicted absorption maxima at 427 nm, 319 nm, and 278 nm. redalyc.org The nature of these electronic transitions can provide insight into the charge transfer characteristics within the molecule. scirp.org

Table 1: Calculated Electronic Properties of Quinoline and a Related Derivative

| Property | Quinoline scirp.org | 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate iucr.org |

| HOMO Energy | -6.646 eV | -6.3024 eV |

| LUMO Energy | -1.816 eV | -2.6040 eV |

| HOMO-LUMO Energy Gap | -4.83 eV | 3.6984 eV |

Influence of Substitution on Optical Behavior

The optical properties of quinoline derivatives are highly sensitive to the nature and position of substituents on the quinoline ring. researchgate.net The introduction of different functional groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. kvmwai.edu.in

For instance, the conjugation of two chromophores typically results in a bathochromic shift and an increase in absorption intensity. hnue.edu.vn In a series of 2-substituted quinoline-4-carboxylic acids, the type of substituent was shown to have a pronounced effect on the mass spectral pattern, which is related to the electronic distribution within the molecule. chempap.org

Studies on various substituted quinolines have demonstrated that the position of the substituent significantly impacts the optical properties. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap and thus alter the absorption and emission characteristics. researchgate.net For example, in a study of quinolyl Schiff bases, the HOMO-LUMO energy gap varied with different substituents, following the order: OCH3 < CH3 < H < Cl < NO2. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. uoguelph.ca For quinoline and its derivatives, electron ionization (EI) mass spectrometry typically reveals a characteristic fragmentation pattern. chempap.org

The mass spectrum of quinoline itself shows a significant fragment ion at m/z 102, which is formed by the expulsion of a molecule of HCN from the molecular ion. chempap.org This fragment can further decompose by losing a C2H2 molecule to produce an ion at m/z 76. chempap.org The substitution on the quinoline ring significantly influences this fragmentation pathway. chempap.org

While a specific mass spectrum for 4-(2-Chloroethyl)quinoline was not found in the reviewed literature, the fragmentation of related chloro-containing compounds has been studied. For instance, in the mass spectral analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane (B1197151) and related compounds, the molecular ion was often weak or absent, and the fragmentation pattern was the primary tool for identification. dtic.mil The fragmentation of 2-(n-propyl)quinoline shows a dominant [M–C2H4]+· ion, indicating a characteristic loss of an ethylene (B1197577) molecule. nih.gov It is plausible that 4-(2-Chloroethyl)quinoline would exhibit a loss of the chloroethyl group or fragments thereof.

A study on quinoline alkaloids demonstrated that characteristic fragment ions could be used to guide the separation and identification of these compounds from complex mixtures. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 4-(2-Chloroethyl)quinoline was not found, analysis of related quinoline derivatives provides valuable insights into the expected solid-state conformation and packing.

For example, the crystal structure of 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate reveals that the quinoline moiety is nearly planar. iucr.orgresearchgate.net In another related structure, the quinoline ring system is slightly bent, with a small dihedral angle between the phenyl and pyridine (B92270) rings. nih.gov The conformation of substituents is also determined, such as the chloroethyl group in various compounds. iucr.orgresearchgate.net

Crystallographic Parameters and Unit Cell Analysis

Crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, define the crystal lattice. For 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the crystal system is monoclinic with the space group P21/c. researchgate.net Another quinoline derivative, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, also crystallizes in a monoclinic system with the space group P21/c. nih.gov

Table 2: Crystallographic Data for a Related Quinoline Derivative

| Parameter | 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate nih.gov |

| Chemical Formula | C20H21N3O7 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.0686 (5) |

| b (Å) | 19.2791 (15) |

| c (Å) | 16.3795 (13) |

| β (°) | 94.185 (4) |

| V (ų) | 1911.2 (3) |

Analysis of Hydrogen Bonding Networks and π-Stacking Interactions in Crystal Packing

The crystal packing of quinoline derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-stacking. iucr.orgresearchgate.net In the crystal structure of 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, molecules form zigzag stacks through offset π-stacking interactions between quinoline moieties. iucr.orgresearchgate.net These stacks are further connected by intermolecular C—H···O hydrogen bonds. iucr.orgresearchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. For the aforementioned compound, this analysis revealed that the most significant contributions to the crystal packing are from H···H, H···O/O···H, H···C/C···H, H···Cl/Cl···H, and C···C interactions. iucr.orgresearchgate.net In other quinoline derivatives, C—H···N hydrogen bonds and C—Cl···π interactions are also observed to play a role in the supramolecular assembly. The presence of a chloroethyl group can participate in hydrogen bonding, as seen in C—H···O interactions involving the chloroethyl group in related structures. iucr.orgresearchgate.net

Computational Chemistry and Theoretical Studies of 4 2 Chloroethyl Quinoline

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p) or higher) are frequently used to investigate quinoline (B57606) derivatives. iucr.orgresearchgate.netuobaghdad.edu.iq

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 4-(2-chloroethyl)quinoline, this would involve optimizing the bond lengths, bond angles, and dihedral angles.

The analysis would focus on the planarity of the quinoline ring system and the conformational freedom of the 2-chloroethyl side chain. The dihedral angle between the quinoline ring and the C-C bond of the ethyl group is a key parameter. Studies on similar substituted quinolines confirm that the quinoline moiety is generally planar or near-planar. iucr.orgresearchgate.net For the flexible chloroethyl side chain, a potential energy surface scan would be performed by rotating the relevant torsion angles to identify different conformers (e.g., gauche and anti) and determine their relative energies to find the global minimum energy structure. In a study of 2-chloro-7-methyl-quinoline-3-carbaldehyde, two stable conformers were identified with a calculated energy difference of 13.4 kJ mol⁻¹. dergi-fytronix.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wuxibiology.com

While specific data for 4-(2-chloroethyl)quinoline is not published, the analysis of a related compound, 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate , calculated at the B3LYP/6-311G(d,p) level, provides illustrative values. iucr.org

Interactive Table: Illustrative FMO Properties Based on a Related Quinoline Derivative

Below are the calculated energy values for a related quinoline compound, which demonstrate the typical output of an FMO analysis.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.3024 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.6040 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 3.6984 | Indicates molecular stability and chemical reactivity. |

| Ionization Potential (I) | 6.3024 | The energy required to remove an electron. |

| Electron Affinity (A) | 2.6040 | The energy released when an electron is added. |

Note: Data is for 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and serves as an example. iucr.org

For 4-(2-chloroethyl)quinoline, the HOMO would likely be distributed over the electron-rich quinoline ring, while the LUMO might also be centered on the aromatic system, indicating that intramolecular charge transfer is a possible electronic transition.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov

For 4-(2-chloroethyl)quinoline, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the quinoline ring and the chloroethyl group. The area near the chlorine atom might also exhibit positive potential (a "sigma-hole"), making it a potential site for certain interactions.

These maps are invaluable for predicting how the molecule will interact with biological receptors or other reagents. iucr.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations are typically performed on a single molecule in a vacuum (or with an implicit solvent model), Molecular Dynamics (MD) simulations model the behavior of a molecule over time in a realistic environment, such as in a solvent box (e.g., water) or interacting with a biological macromolecule. mdpi.commdpi.com

An MD simulation of 4-(2-chloroethyl)quinoline would provide insights into:

Conformational Dynamics: How the chloroethyl side chain flexes and rotates over time at a given temperature.

Binding Stability: If simulated with a protein, MD can assess the stability of the binding pose and identify key intermolecular interactions that contribute to binding affinity. nih.govplos.org

Simulations on related quinoline derivatives have been used to successfully evaluate their potential as enzyme inhibitors by analyzing their dynamic behavior within protein binding sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a representation of localized chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method is used to analyze intramolecular delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. dergi-fytronix.comijcce.ac.ir

For 4-(2-chloroethyl)quinoline, NBO analysis would quantify:

Charge Delocalization: The extent of electron delocalization within the aromatic π-system of the quinoline ring.

Hyperconjugation: Interactions such as the donation of electron density from the lone pairs of the nitrogen or chlorine atoms into antibonding orbitals (e.g., LP(N) → π* or LP(Cl) → σ*). The energy associated with these interactions (E(2)) indicates the strength of the delocalization and its contribution to molecular stability. dergi-fytronix.comajol.info

In a study on 3-chloro-4-hydroxyquinolin-2(1H)-one, NBO analysis was used to characterize the charge transfer across the molecule. ijcce.ac.ir

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Although a crystal structure for 4-(2-chloroethyl)quinoline is not available, data from the related 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate can illustrate the expected contributions of different interactions. iucr.orgresearchgate.net

Interactive Table: Illustrative Hirshfeld Surface Contact Contributions

This table shows the percentage of the Hirshfeld surface area dedicated to different types of intermolecular contacts for a related compound.

| Intermolecular Contact | Contribution (%) | Description of Interaction |

| H···H | 29.9% | The largest contributor, representing van der Waals forces. |

| H···O/O···H | 21.4% | Significant hydrogen bonding interactions. |

| H···C/C···H | 19.4% | Weak C-H···π interactions contributing to packing. |

| H···Cl/Cl···H | 16.3% | Interactions involving the chlorine atom, a mix of hydrogen bonding and van der Waals. |

| C···C | 8.6% | π-π stacking interactions between quinoline rings. |

Note: Data is for 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and serves as an example. iucr.orgresearchgate.net

For 4-(2-chloroethyl)quinoline, one would expect significant contributions from H···H, C···H/H···C, and C···C (π-π stacking) contacts. The Cl···H and N···H contacts would also be key features, representing weak hydrogen bonds that stabilize the crystal structure.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

A thorough review of scientific literature reveals a notable absence of published research specifically detailing a Quantum Theory of Atoms in Molecules (QTAIM) analysis for 4-(2-Chloroethyl)quinoline. While computational studies and QTAIM analyses have been conducted on various derivatives of quinoline and other molecules containing a chloroethyl group, this specific investigation has not been documented in the available scholarly articles.

The Quantum Theory of Atoms in Molecules is a powerful theoretical framework that uses the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. chemscene.com This analysis involves locating the critical points of the electron density and characterizing them to understand the nature of chemical interactions. chemscene.com For instance, the properties at a bond critical point (BCP), such as the electron density (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), provide quantitative insights into the strength, nature (covalent, ionic, etc.), and π-character of a chemical bond.

In studies of related quinoline compounds, QTAIM has been effectively used to characterize intramolecular and intermolecular hydrogen bonds. For example, research on quinolone carboxylic acid derivatives has employed QTAIM to investigate the electronic structure and the nature of hydrogen bonds within the molecules. Similarly, computational studies on other chloro-substituted heterocyclic compounds have utilized density functional theory (DFT) and QTAIM to analyze molecular geometry, electronic properties, and non-covalent interactions.

However, without a dedicated computational study on 4-(2-Chloroethyl)quinoline, specific data tables and detailed research findings regarding its bonding characterization via QTAIM cannot be provided. Such an analysis would require de novo quantum chemical calculations, which are beyond the scope of this literature review. Future computational research on 4-(2-Chloroethyl)quinoline would be necessary to generate the specific QTAIM data required for a complete bonding characterization.

Synthetic Applications of 4 2 Chloroethyl Quinoline in Advanced Organic Chemistry

4-(2-Chloroethyl)quinoline as a Versatile Building Block in the Synthesis of Functionalized Organic Molecules

The utility of 4-(2-Chloroethyl)quinoline as a versatile building block stems primarily from the reactivity of the chloroethyl group. This alkyl chloride moiety serves as an electrophilic handle, enabling the facile introduction of the quinolin-4-ylethyl scaffold into a wide range of molecules via nucleophilic substitution reactions. smolecule.com The carbon atom attached to the chlorine is susceptible to attack by various nucleophiles, making it an excellent alkylating agent for creating new carbon-heteroatom and carbon-carbon bonds. libretexts.org

The reaction involves the displacement of the chloride ion by a nucleophile, a classic SN2 reaction, to form a diverse array of functionalized derivatives. libretexts.org This reactivity has been exploited in the synthesis of numerous biologically active compounds and complex molecular architectures. For instance, the reaction of 2-(2-chloroethyl)quinoline (B15147119) hydrochloride, a positional isomer, with amines is a known method for creating more complex molecules for medicinal chemistry. smolecule.com Similarly, derivatives like 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline can be readily functionalized by reacting the chloroethyl group with nucleophiles such as amines, thiols, or alkoxides. This establishes a clear precedent for the synthetic utility of the 4-(2-chloroethyl) group on the quinoline (B57606) ring.

A prominent example of this application is the synthesis of dehydrobufotenine (B100628) derivatives. nih.gov Dehydrobufotenine, which is 4-(2-(dimethylamino)ethyl)quinoline, can be synthesized from 4-(2-chloroethyl)quinoline by direct reaction with dimethylamine. This straightforward alkylation of an amine demonstrates the power of using 4-(2-chloroethyl)quinoline to build molecules with known biological significance. nih.gov

The versatility of this building block is further highlighted by the range of nucleophiles that can be employed, as shown in the table below.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Dimethylamine (HN(CH₃)₂) | -CH₂CH₂N(CH₃)₂ | Tertiary Amine (e.g., Dehydrobufotenine) |

| Amine | Piperidine | -CH₂CH₂N(C₅H₁₀) | Tertiary Amine |

| Thiol | Ethanethiol (HSC₂H₅) | -CH₂CH₂SC₂H₅ | Thioether |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂CH₂OCH₃ | Ether |

| Azide | Sodium Azide (NaN₃) | -CH₂CH₂N₃ | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CH₂CN | Nitrile |

Strategies for Constructing Polycyclic and Fused Heterocyclic Systems Utilizing the Quinoline Core

The quinoline nucleus is a common feature in complex polycyclic and fused heterocyclic systems, many of which exhibit important pharmacological properties. nih.govrsc.org 4-(2-Chloroethyl)quinoline and its immediate derivatives serve as strategic precursors for accessing these advanced molecular architectures through intramolecular cyclization and further diversification of the quinoline scaffold.

Access to Novel Ring Systems via Intramolecular Cyclization of the Chloroethyl Group

A key strategy for building fused ring systems is through intramolecular cyclization, where a reactive group on a side chain attacks the parent ring. The 4-(2-chloroethyl) side chain, after conversion to a more nucleophilic group like an amine or alcohol, is perfectly positioned for such transformations.

A compelling example is the enantioselective synthesis of tetracyclic lactams via intramolecular [2+2] photocycloaddition. acs.org In this process, a precursor like 4-(2'-aminoethyl)quinolone undergoes photochemical cyclization. acs.orgmdpi.com The requisite 4-(2'-aminoethyl)quinolone can be prepared from 4-(2-chloroethyl)quinoline via nucleophilic substitution with an amine, followed by other functional group manipulations. The subsequent irradiation of the aminoethyl derivative, particularly when functionalized as an acrylic acid amide, leads to an intramolecular [2+2] cycloaddition between the C3-C4 double bond of the quinolone ring and the alkene of the side chain. acs.org This elegant reaction constructs a cyclobutane (B1203170) ring fused to the quinoline core, resulting in a complex tetracyclic tetrahydro-1aH-pyrido[4',3':2,3]cyclobuta[1,2-c]quinoline-2,11-dione system. acs.org This method highlights how the 4-(2-ethyl) side chain can be leveraged to create intricate, fused polycyclic structures with high stereocontrol.

Other studies on related quinoline derivatives further support the principle of intramolecular cyclization. For instance, 3-aminoquinoline (B160951) 1-oxides bearing a 2-hydroxyethylamino substituent can undergo intramolecular cyclization to form fused morpholino[2,3-b]quinolines. clockss.org While the substitution pattern is different, it reinforces the concept that a two-carbon side chain containing a heteroatom is a powerful motif for building fused systems. These synthetic strategies provide access to novel heterocyclic frameworks that are otherwise difficult to obtain. nih.govrsc.org

Diversification of Quinoline Scaffolds through Cross-Coupling and Functionalization

Beyond utilizing the chloroethyl side chain, the quinoline ring itself can be further functionalized to create diverse molecular libraries. Standard electrophilic aromatic substitution reactions can be applied to the 4-(2-chloroethyl)quinoline scaffold. Nitration and sulfonation of quinoline typically occur on the benzene (B151609) ring portion, preferably at the C5 and C8 positions under vigorous conditions. uop.edu.pk This allows for the introduction of nitro or sulfonic acid groups, which can be further transformed into other functionalities.

A more modern and versatile approach for diversification is the use of metal-catalyzed cross-coupling reactions. researchgate.net While the chloroethyl group is an alkyl halide, the more common strategy involves functionalizing the aromatic quinoline core with a halogen (e.g., bromine or iodine) to serve as a handle for palladium-catalyzed reactions like Suzuki or Heck couplings. rsc.orgresearchgate.net A plausible synthetic route would involve the selective halogenation of 4-(2-chloroethyl)quinoline at the C5 or C8 position, followed by a cross-coupling reaction to introduce new aryl, vinyl, or other organic fragments. This two-step process dramatically expands the structural diversity achievable from the initial building block.

The table below outlines potential strategies for diversifying the 4-(2-chloroethyl)quinoline scaffold.

| Reaction Type | Typical Reagents | Position(s) on Quinoline Ring | Introduced Group | Potential Subsequent Reaction |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C5 and C8 | -NO₂ | Reduction to -NH₂ |

| Halogenation | Br₂ or NBS | C5, C8, or C3 | -Br | Suzuki, Heck, Sonogashira Coupling |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Position of Halogen (e.g., C5) | -Ar (Aryl group) | Further functionalization of the new aryl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Position of Halogen (e.g., C8) | -CH=CHR | Hydrogenation of the double bond |

Development of Chemical Probes and Ligands with Modified Quinolines

The development of specialized molecules like chemical probes and metal-coordinating ligands is crucial for advancements in chemical biology and catalysis. acs.org 4-(2-Chloroethyl)quinoline is an ideal starting material for synthesizing such tools, as its reactive side chain provides a straightforward point of attachment for reporter groups, chelating agents, or other molecular scaffolds. smolecule.comaut.ac.nz

The alkylating nature of the chloroethyl group allows for its covalent linkage to a variety of substrates. For example, reacting 4-(2-chloroethyl)quinoline with a fluorescent dye containing a nucleophilic handle (like an amine or thiol) would tether the quinoline moiety to the dye, creating a chemical probe. Such probes could be used to study the biological targets of quinoline-based drugs. Similarly, attachment to a solid support could be achieved to create affinity resins for purifying quinoline-binding proteins.

In the field of coordination chemistry, the quinoline nitrogen is a well-known metal-binding site. By reacting 4-(2-chloroethyl)quinoline with other nitrogen-containing heterocycles (e.g., pyridine (B92270), imidazole, or 1,2,4-triazole), multidentate ligands can be synthesized. researchgate.netaut.ac.nz The resulting molecules, possessing at least two nitrogen atoms separated by a flexible ethyl bridge, can act as bidentate or tridentate ligands for a variety of transition metals. This approach has been used to create ligands for catalysts and metallarectangles with antimalarial properties. rsc.org A Pd(II) complex containing a 2-quinolylethyl-containing ligand has been structurally characterized, demonstrating the viability of this approach. aut.ac.nz The synthesis of these complex ligands is often achieved through simple nucleophilic substitution on the chloroethyl group. orientjchem.orgnih.gov

Structure Activity Relationship Sar Investigations of 4 2 Chloroethyl Quinoline Derivatives: a Methodological Perspective

Systematic Modification of the 4-(2-Chloroethyl)quinoline Structure to Explore Activity Space

The exploration of the chemical space around the 4-(2-Chloroethyl)quinoline scaffold involves systematic modifications at various positions of the quinoline (B57606) ring and the chloroethyl side chain. These modifications are crucial for understanding how structural changes influence biological activity.

Ring Substitutions: The substitution pattern on the quinoline ring significantly impacts the biological activity of its derivatives. orientjchem.org For instance, the introduction of different substituents at the C-5, C-6, C-7, and C-8 positions of the quinoline nucleus has been explored to modulate antimalarial activity. ucsf.edu Studies have shown that while the 7-chloro substitution is common in active compounds like chloroquine, other substitutions can also confer significant activity against drug-resistant strains. ucsf.edu The introduction of a methoxy (B1213986) group at the C-6 position has been found to enhance NorA efflux pump inhibitory activity in Staphylococcus aureus, while a hydroxyl group at the same position resulted in less potent analogues. tandfonline.com Furthermore, the position of aryl substituents can drastically alter activity; moving an aryl group from the C-2 to the C-3 position of the quinoline core increased activity against nontuberculous mycobacteria but decreased it against S. aureus. tandfonline.com

Side Chain Modifications: The nature of the side chain at the 4-position is a primary determinant of activity against drug-resistant parasite strains. ucsf.edu For 4-aminoquinolines, the incorporation of an intermolecular hydrogen-bonding motif in the side chain has been shown to enhance activity against drug-resistant P. falciparum. nih.gov The length and basicity of the side chain are critical factors, with variations in an α-aminocresol motif leading to compounds with high potency. nih.gov In a series of quinazolin-4(3H)-ones, the introduction of different substituted aryl groups to a urea (B33335) functionality attached via a linker chain influenced anticancer activity. Electron-withdrawing groups like 4-chloro and 4-bromo on the aryl ring were found to be important for activity. dovepress.com

Interactive Data Table: Impact of Quinoline Ring Substitutions on Biological Activity

| Compound Class | Modification | Position | Observed Effect | Reference |

| 4-Aminoquinolines | Methoxy group | C-6 | Enhanced NorA EPI activity | tandfonline.com |

| 4-Aminoquinolines | Hydroxy group | C-6 | Decreased NorA EPI activity | tandfonline.com |

| Arylquinolines | Aryl group shift | C-2 to C-3 | Increased activity against NTM, decreased against S. aureus | tandfonline.com |

| Quinazolin-4(3H)-ones | 4-Chlorophenyl | Side chain | Important for anticancer activity | dovepress.com |

| Quinazolin-4(3H)-ones | 4-Bromophenyl | Side chain | Important for anticancer activity | dovepress.com |

| 4-Aminoquinolines | Phenyl substituent | C-2 | 2-fold increase in CpG-ODN inhibitory activity vs. chloroquine | frontiersin.org |

| 4-Aminoquinolines | C-2-Naphthyl substituent | C-2 | 12-fold increase in CpG-ODN inhibitory activity vs. chloroquine | frontiersin.org |

Correlating Structural Features with Receptor Binding Potentials and Molecular Interaction Profiles

Understanding the relationship between the structural features of 4-(2-chloroethyl)quinoline derivatives and their binding to biological targets is fundamental for rational drug design. This involves detailed analysis of how specific chemical modifications influence receptor affinity and the types of molecular interactions formed.

The introduction of specific functional groups can significantly alter binding affinity. For example, in a series of quinoline-based liver X receptor (LXR) agonists, a structure-based approach led to the optimization of a new class of modulators. Phenyl acetic acid substituted quinolines demonstrated good binding affinity for both LXRβ and LXRα. drugbank.comnih.govebi.ac.uk Similarly, for α(2C)-adrenoceptor antagonists, a critical structural requirement was the presence of a substituent at the 3-position of the quinoline ring. nih.gov Substitutions on the piperazine (B1678402) ring, particularly at the 3-position, also had a significant and stereospecific effect on α(2C)-adrenoceptor affinity. nih.gov

The type of interactions between the ligand and the receptor is also crucial. For corticotropin-releasing factor (CRF) receptor antagonists, modifications to an arylamidrazone core highlighted the importance of the anilino NH moiety for binding. acs.org In the case of anion receptors based on a substituted quinoline, the binding of halide anions was found to be mainly enthalpically driven in nonpolar solvents, while in polar DMSO, entropy was the driving force. acs.org This was attributed to the displacement of bound solvent molecules upon anion coordination. acs.org

Molecular docking studies have provided insights into the binding modes of quinoline derivatives. For instance, docking of quinoline-thiadiazole derivatives into the COX-1 active site revealed potential binding interactions. rjptonline.org Similarly, docking studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases highlighted their selectivity towards ATM kinase, with the quinoline nitrogen shown to bind to the hinge region of the kinases. mdpi.com

Rational Design Principles for Novel Quinoline-Based Scaffolds

The development of novel quinoline-based scaffolds is increasingly guided by rational design principles, which leverage structural information from known ligands and their targets. mdpi.combohrium.com This approach aims to create molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net

A key principle is the use of a modular design, where different domains of the scaffold can be independently modified to tune specific properties. nih.govnih.gov For example, a quinoline-based fluorescent probe was designed with three strategic domains: one for polarization, one for tuning photophysical properties, and one for structural diversity. nih.govnih.gov This modularity allows for the combinatorial development of diverse compounds through methods like regioselective palladium-catalyzed cross-coupling. nih.govnih.gov

Structure-based design is another powerful approach, where the three-dimensional structure of the target protein is used to guide the design of new inhibitors. drugbank.comnih.govebi.ac.uk This has been successfully applied to develop novel liver X receptor (LXR) modulators, leading to phenyl acetic acid substituted quinolines with good binding affinity and in vivo efficacy. drugbank.comnih.govebi.ac.uk

Hybrid pharmacophore approaches, which combine features from different known ligands, have also been employed. This strategy was used to design and synthesize a novel series of 4-piperazinyl quinoline derivatives as anti-breast cancer agents. ekb.eg Furthermore, the concept of scaffold hopping, where the core structure of a known inhibitor is replaced with a different scaffold while maintaining key binding interactions, has been used to identify new classes of inhibitors. An in silico scaffold hopping approach, starting from quinolin-4-yloxy-based Staphylococcus aureus NorA efflux pump inhibitors, led to the identification of quinoline-4-carboxamide derivatives with promising activity. researchgate.netmdpi.com

Computational Prediction of Molecular Interactions and Binding Affinities

Computational methods are integral to modern drug discovery and play a crucial role in predicting the molecular interactions and binding affinities of novel compounds, including 4-(2-chloroethyl)quinoline derivatives. bohrium.com These in silico techniques allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest potential for further experimental investigation. benthamdirect.cominnovareacademics.in

Molecular Docking: This is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgrjraap.comjcdronline.org Docking studies can provide valuable information about the binding mode, key interacting residues, and the binding energy, which is an estimate of the binding affinity. For example, molecular docking of pyrazoline derivatives containing a quinoline moiety against PI3K inhibitors revealed compounds with better docking scores than a known reference drug. rjraap.com Similarly, docking studies of quinoline derivatives as potential COX inhibitors and HIV non-nucleoside reverse transcriptase inhibitors have identified compounds with favorable binding interactions and high docking scores. rjptonline.orgtubitak.gov.tr

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the protein-ligand complex, allowing for the assessment of its stability and flexibility over time. mdpi.comnih.gov These simulations can reveal important information about conformational changes, the role of solvent molecules, and the strength of intermolecular interactions like hydrogen bonds. nih.gov For instance, MD simulations of a designed quinoline derivative with a protease enzyme revealed a stable complex with a significant number of intermolecular hydrogen bonds, validating the docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijaems.com By correlating various physicochemical descriptors with activity, QSAR models can be developed to predict the activity of new, untested compounds. ijaems.com A QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified that lipophilicity and cLogP were major contributors to their antifungal activity. ijaems.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of a protein-ligand complex, providing a more accurate prediction of binding affinity than docking scores alone. innovareacademics.inmdpi.com This approach was used to evaluate the binding of quinoline-linked pyrimidine (B1678525) derivatives to cyclooxygenase enzymes, offering insights into the strength of their interactions. innovareacademics.in

Interactive Data Table: Computational Predictions for Quinoline Derivatives

| Compound Class | Computational Method | Target | Key Finding | Reference |

| Quinoline-containing pyrazolines | Molecular Docking | PI3K | Better docking scores than reference drug AMG-319 | rjraap.com |

| Quinoline-thiadiazoles | Molecular Docking | COX-1 | Docking scores ranging from -8.56 to -5.87 Kcal/mol | rjptonline.org |

| Quinoline derivatives | Molecular Docking | GRM5 Receptor | Better binding affinities compared to standard drugs | jcdronline.org |

| 2-Chloroquinoline-3-carboxamides | Molecular Docking | Ephrin B4 (EPHB4) | Higher docking scores compared to the standard drug Erdafitnib | benthamdirect.com |

| Pyrazoline and pyrimidine containing quinolines | Molecular Docking | HIV Reverse Transcriptase | Most compounds showed higher docking scores than standard drugs | tubitak.gov.tr |

| Quinoline-3-carboxamides | Molecular Docking & MD Simulation | ATM Kinase | Selectivity towards ATM kinase, stable protein-ligand complex | mdpi.com |

| Quinoline derivatives | Molecular Dynamics Simulation | SARS-CoV-2 Protease | Comparable stability to remdesivir (B604916) complex, strong H-bonding | nih.gov |

| 4-Methyl-2-(p-substitutedphenyl)quinolines | QSAR | Antifungal Activity | Lipophilicity and cLogP are major contributors to activity | ijaems.com |

| Quinoline-linked pyrimidines | MM-GBSA | COX-1/COX-2 | Provided crucial information on interaction strength | innovareacademics.in |

Future Research Trajectories and Unexplored Avenues for 4 2 Chloroethyl Quinoline

Development of Innovative and Sustainable Synthetic Methodologies for 4-(2-Chloroethyl)quinoline

The demand for environmentally benign chemical processes necessitates a shift away from traditional synthetic routes that often rely on harsh reagents and generate substantial waste. rasayanjournal.co.inresearchgate.netnih.gov Future research will likely focus on developing greener and more efficient methods for synthesizing 4-(2-chloroethyl)quinoline and its derivatives. nih.govresearchgate.net

Key areas for development include: